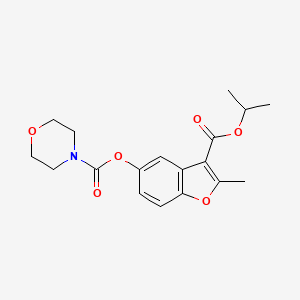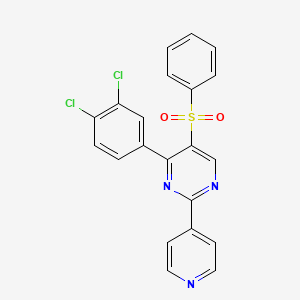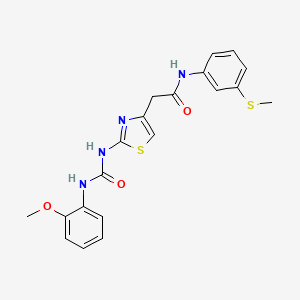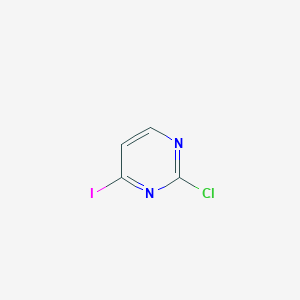![molecular formula C10H16N4O2 B2910639 [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea CAS No. 2408938-41-8](/img/structure/B2910639.png)
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and beta-amyloid plaque formation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and beta-amyloid plaque formation. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea. One of the most promising directions is to study its potential use in the treatment of cancer and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to design experiments to study its effects. Another direction is to study its potential use in other diseases, such as Parkinson's disease and multiple sclerosis. Overall, the potential therapeutic applications of [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea make it an exciting area of research for the future.
Méthodes De Synthèse
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea can be synthesized using various methods. One of the most common methods is the reaction of 2-methylpyrazole with 3-isocyanato-1,2-propanediol in the presence of a base. The resulting product is then treated with methylamine to obtain [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea. Another method involves the reaction of 2-methylpyrazole with 3-isocyanatopropyl methacrylate in the presence of a base to obtain the desired product.
Applications De Recherche Scientifique
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea has been studied for its potential therapeutic applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-8(2-4-13-14)9-7(3-5-16-9)6-12-10(11)15/h2,4,7,9H,3,5-6H2,1H3,(H3,11,12,15)/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQTKPNKJQNQA-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)
![2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2910567.png)
![1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2910569.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)
![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)


![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910577.png)